Tridecyl phosphite
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl phosphite is typically synthesized by the reaction of phosphorus trichloride with tridecyl alcohol in the presence of a tertiary amine catalyst. The reaction is carried out in a moisture-free atmosphere to prevent hydrolysis of the phosphorus trichloride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus trichloride and tridecyl alcohol are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tridecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tridecyl phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and tridecyl alcohol.
Substitution: It can participate in substitution reactions where the tridecyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs in the presence of water or moisture.
Substitution: Various alkyl or aryl halides can be used as reagents in substitution reactions.
Major Products Formed:
Oxidation: Tridecyl phosphate.
Hydrolysis: Phosphorous acid and tridecyl alcohol.
Substitution: Depending on the substituent, various alkyl or aryl phosphites.
Scientific Research Applications
Tridecyl phosphite has a wide range of applications in scientific research and industry:
Mechanism of Action
Tridecyl phosphite acts as an antioxidant by decomposing hydroperoxides, which are harmful by-products of polymer degradation. The compound reacts with hydroperoxides to form phosphorous acid and tridecyl alcohol, thereby preventing further oxidative damage . This mechanism is particularly effective in stabilizing polymers during high-temperature processing .
Comparison with Similar Compounds
- Tris(nonylphenyl) phosphite
- Tris(2-ethylhexyl) phosphite
- Triphenyl phosphite
Comparison: Tridecyl phosphite is unique due to its long alkyl chain, which provides enhanced compatibility with various polymers and improves its effectiveness as a stabilizer . Compared to tris(nonylphenyl) phosphite and tris(2-ethylhexyl) phosphite, this compound offers better thermal stability and resistance to hydrolysis . Triphenyl phosphite, on the other hand, is more commonly used in applications requiring higher oxidative stability but may not offer the same level of compatibility with certain polymers .
Properties
IUPAC Name |
tris-decyl phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63O3P/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBLOZGVRHAYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863060 | |
Record name | Phosphorous acid, tris(decyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-86-4 | |
Record name | Tridecyl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2929-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorous acid, tris(decyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, tris(decyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorous acid, tris(decyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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